molecular formula C20H16N2O4S B11030787 3,3'-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione)

3,3'-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione)

Cat. No.: B11030787
M. Wt: 380.4 g/mol
InChI Key: HITKQGAILAPUON-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of 3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) features two 1-phenylpyrrolidine-2,5-dione units connected by a sulfur atom, forming a unique bis-compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) typically involves the reaction of 1-phenylpyrrolidine-2,5-dione with sulfur-containing reagents. One common method is the reaction of 1-phenylpyrrolidine-2,5-dione with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 50-100°C to facilitate the formation of the bis-compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione units can be reduced to form hydroxyl groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The sulfur atom in the compound can also form interactions with metal ions or other sulfur-containing biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) can be compared with other pyrrolidine-2,5-dione derivatives, such as:

    1-Phenylpyrrolidine-2,5-dione: A simpler analog without the sulfur linkage.

    3,3’-Sulfanediylbis(1-butyl-2,5-pyrrolidinedione): A similar bis-compound with butyl groups instead of phenyl groups.

    Pyrrolidine-2,5-dione: The parent compound without any substituents.

The uniqueness of 3,3’-Sulfanediylbis(1-phenylpyrrolidine-2,5-dione) lies in its sulfur linkage, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H16N2O4S/c23-17-11-15(19(25)21(17)13-7-3-1-4-8-13)27-16-12-18(24)22(20(16)26)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

HITKQGAILAPUON-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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